3-Phenylpropyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Description
3-Phenylpropyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a 6-oxo-1,4,5,6-tetrahydropyridine core. Key structural features include a 3-phenylpropyl ester group at position 3, a 2-fluorophenyl substituent at position 4, and a methyl group at position 2.
Properties
CAS No. |
6069-36-9 |
|---|---|
Molecular Formula |
C22H22FNO3 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-phenylpropyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C22H22FNO3/c1-15-21(22(26)27-13-7-10-16-8-3-2-4-9-16)18(14-20(25)24-15)17-11-5-6-12-19(17)23/h2-6,8-9,11-12,18H,7,10,13-14H2,1H3,(H,24,25) |
InChI Key |
HZZYHKJMNHYBGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2F)C(=O)OCCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyridine ring. This can be achieved through a condensation reaction between a ketone and an amine under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound and a suitable leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with phenylpropyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpropyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Various substituted aromatic compounds
Scientific Research Applications
3-Phenylpropyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl 4-(2-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s tetrahydropyridine core is shared with several pharmacologically active molecules. Below is a comparison with two analogs:
Key Observations:
- Neurotoxic vs. Therapeutic Potential: Unlike MPTP, which lacks the 6-oxo group and exhibits neurotoxicity, the target compound’s 6-oxo moiety and fluorophenyl substitution may mitigate such effects, though this requires experimental validation .
Physicochemical and Spectroscopic Properties
Melting Point and Stability:
- The analog in has a melting point of 152–159°C, attributed to its crystalline tosyl group and hydrogen-bonding capacity . The target compound’s melting point is unreported but may differ due to the 3-phenylpropyl ester’s flexibility and reduced crystallinity.
Spectroscopic Data:
- NMR : The analog’s $^{13}\text{C}$ NMR shows carbonyl carbons at ~170 ppm (ester) and ~165 ppm (6-oxo group), consistent with the target compound’s expected peaks. The 2-fluorophenyl group would introduce distinct $^{19}\text{F}$ NMR signals (~-120 ppm for ortho-fluorine) .
- IR : Both compounds likely exhibit strong C=O stretches near 1700 cm$^{-1}$, but the target compound’s fluorophenyl group may show C-F vibrations at 1100–1200 cm$^{-1}$ .
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